molecular formula C6H4BrNO3 B1287763 4-Bromo-3-nitrophenol CAS No. 78137-76-5

4-Bromo-3-nitrophenol

Cat. No.: B1287763
CAS No.: 78137-76-5
M. Wt: 218 g/mol
InChI Key: MTNZLOXGKDQNKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-nitrophenol typically involves a multi-step process:

    Nitration: The nitration of phenol is carried out using a mixture of concentrated nitric acid and sulfuric acid. This reaction introduces a nitro group at the meta position relative to the hydroxyl group.

    Bromination: The bromination of the nitrophenol is performed using bromine in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-nitrophenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Bromo-3-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in electron-withdrawing interactions, while the bromine atom can engage in halogen bonding. These interactions can affect the compound’s reactivity and binding affinity to various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrophenol
  • 4-Chloro-3-nitrophenol
  • 4-Bromo-3-aminophenol

Uniqueness

Compared to similar compounds, it offers distinct properties that can be leveraged in various chemical and biological processes .

Properties

IUPAC Name

4-bromo-3-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNZLOXGKDQNKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578569
Record name 4-Bromo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78137-76-5
Record name 4-Bromo-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-nitrophenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 1-bromo-4-methoxy-2-nitrobenzene (2.32 g, 10 mmol) in 75 mL of dichloromethane at 0° C. was added BBr3 solution (1 M in DCM, 12 mL, 12 mmol) dropwise. The solution was allowed to warm to room temperature and stirred for 16 h. GC/MS showed starting material still left so another 12 mL of BBr3 solution was added and the reaction mixture refluxed for 4 h. The reaction mixture was cooled in ice and quenched with water. After washing successively with saturated NaHCO3(aq) and brine, the organic layer was dried over MgSO4, filtered and evaporated. The resulting yellow solid was flash chromatographed (25% EtOAc/hexane) to give 1.5 g of product in (69%) yield as a pale yellow solid: MS (EI) m/z 218 (M+).
Quantity
2.32 g
Type
reactant
Reaction Step One
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Quantity
12 mL
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reactant
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75 mL
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solvent
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Name
Quantity
12 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Bromo-3-nitroanisole (2.32g, 10 mmol) was dissolved in 25 mL dichloromethane and cooled in an acetone-dry ice bath at −78° C. under nitrogen. A solution of BBr3 (1.0M in dichloromethane) (25 mL, 25 mmol) was added dropwise. Gradually increased temperature to 20° C., stirred for 30 h. The reaction mixture was cooled to 0° C. and distilled water (30 mL) was added dropwise. The aqueous layer was extracted with ethyl acetate (30 mL×2) . The combined organic layer was washed successively with saturated NaHCO, solution (30 mL×2). The organic layer was dried over anhydrous sodium sulfate, filtered and evaporated in vacuo. The residue was chromatographed over 100 g of silica gel using 3:1 mixture respectively of hexanes and ethyl acetate to give the phenol in 70% yield; 1H NMR(CDCl3) δ6.92(1H, dd, J1=2.9, J2=8.8), 7.36(1H, d, J=2.9), 7.56(1H, d, J=8.8); 13C NMR(CDCl3) δ105.2 113.4, 116.4, 121.4, 136.3, 155.9; HRMS calcd for C6H4NO3Br: 216.9374, found: 216.9375.
Quantity
2.32 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
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Quantity
25 mL
Type
reactant
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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